molecular formula C33H58ClN5O5S B12395775 C16-K-cBB1

C16-K-cBB1

Cat. No.: B12395775
M. Wt: 672.4 g/mol
InChI Key: PVDLJIWTFDLZNT-FIBWVYCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C16-K-cBB1 is a potent and selective antimicrobial agent effective against Methicillin-resistant Staphylococcus aureus (MRSA). It has a minimal inhibitory concentration (MIC) of 1 µg/mL and exhibits excellent selectivity with minimal hemolytic activity. This compound can eradicate MRSA cells within 120 minutes when applied at a concentration of 12.5 µg/mL .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C16-K-cBB1 involves lipidation of α/Sulfono-α-AA heterogeneous peptides. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80. The mother liquor preparation involves dissolving the drug in DMSO, followed by mixing with PEG300, Tween 80, and distilled water (ddH2O) to achieve the desired concentration .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available for research purposes from various suppliers, indicating that it is synthesized and purified under controlled laboratory conditions .

Chemical Reactions Analysis

Types of Reactions: C16-K-cBB1 primarily undergoes antimicrobial reactions. It is effective in killing MRSA cells through its selective antimicrobial activity .

Common Reagents and Conditions: The common reagents used in the synthesis and application of this compound include DMSO, PEG300, and Tween 80. The compound is typically applied at a concentration of 12.5 µg/mL to achieve its antimicrobial effects .

Major Products Formed: The major product formed from the reaction of this compound with MRSA cells is the eradication of the bacterial cells. The compound exhibits minimal hemolytic activity, ensuring that it selectively targets the bacterial cells without causing significant damage to human cells .

Scientific Research Applications

C16-K-cBB1 has several scientific research applications, particularly in the field of antimicrobial research. It is used to study the effects of selective antimicrobial agents against MRSA. The compound’s ability to eradicate MRSA cells within a short period makes it a valuable tool for researchers studying bacterial resistance and developing new antimicrobial therapies .

Mechanism of Action

C16-K-cBB1 exerts its effects by targeting the cell membrane of MRSA cells. The compound disrupts the integrity of the bacterial cell membrane, leading to cell lysis and death. The molecular targets and pathways involved in this process include the lipidation of α/Sulfono-α-AA heterogeneous peptides, which enhances the compound’s selectivity and potency against MRSA .

Comparison with Similar Compounds

Similar Compounds:

  • Vancomycin
  • Linezolid
  • Daptomycin

Comparison: C16-K-cBB1 is unique in its ability to selectively target MRSA cells with minimal hemolytic activity. Compared to other antimicrobial agents like vancomycin, linezolid, and daptomycin, this compound exhibits a lower MIC and faster eradication of MRSA cells. This makes it a promising candidate for further research and development in the field of antimicrobial therapy .

Properties

Molecular Formula

C33H58ClN5O5S

Molecular Weight

672.4 g/mol

IUPAC Name

N-[(2S)-6-amino-1-[2-[[(2S)-1-amino-1-oxopropan-2-yl]-(4-chlorophenyl)sulfonylamino]ethylamino]-1-oxohexan-2-yl]hexadecanamide

InChI

InChI=1S/C33H58ClN5O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-31(40)38-30(18-16-17-24-35)33(42)37-25-26-39(27(2)32(36)41)45(43,44)29-22-20-28(34)21-23-29/h20-23,27,30H,3-19,24-26,35H2,1-2H3,(H2,36,41)(H,37,42)(H,38,40)/t27-,30-/m0/s1

InChI Key

PVDLJIWTFDLZNT-FIBWVYCGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)NCCN([C@@H](C)C(=O)N)S(=O)(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NCCN(C(C)C(=O)N)S(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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